molecular formula C22H26N4O3S2 B3002263 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone CAS No. 1021055-11-7

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone

Cat. No. B3002263
CAS RN: 1021055-11-7
M. Wt: 458.6
InChI Key: UEAWTBMHLMGQLV-UHFFFAOYSA-N
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Description

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H26N4O3S2 and its molecular weight is 458.6. The purity is usually 95%.
BenchChem offers high-quality (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators The compound has been discovered and characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Lead Optimization in Drug Discovery

The compound has been used in lead optimization efforts in drug discovery . A new ether-based scaffold was identified and paired with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .

Improved Metabolic Stability

The compound has shown improved metabolic stability over the prototypical urea-based compounds . This makes it a promising candidate for further development and study .

Potential Therapeutic Target

There is substantial preliminary evidence supporting the roles of GIRK channels in a number of physiological processes and as potential targets for numerous indications . The compound’s ability to activate these channels could make it a potential therapeutic target .

Pain Perception

GIRK channels have been linked to pain perception . As an activator of these channels, the compound could potentially be used in the treatment of pain .

Epilepsy

GIRK channels have also been linked to epilepsy . The compound’s ability to activate these channels could potentially make it useful in the treatment of epilepsy .

Reward/Addiction

GIRK channels play a role in reward/addiction . The compound’s ability to activate these channels could potentially make it useful in the treatment of addiction .

Anxiety

GIRK channels have been linked to anxiety . As an activator of these channels, the compound could potentially be used in the treatment of anxiety .

properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-14-5-3-8-25(12-14)22(27)17-11-18(19-6-4-9-30-19)23-21-20(17)15(2)24-26(21)16-7-10-31(28,29)13-16/h4,6,9,11,14,16H,3,5,7-8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAWTBMHLMGQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone

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